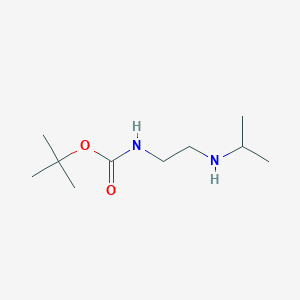

Tert-butyl 2-(isopropylamino)ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(2)11-6-7-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKFEZDHBCMHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587756 | |

| Record name | tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320580-88-9 | |

| Record name | tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(isopropylamino)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 2-(isopropylamino)ethylcarbamate, a versatile bifunctional molecule with significant potential in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis, explores its reactivity and potential applications, and outlines essential safety and handling procedures.

Introduction: A Molecule of Strategic Importance

This compound, also known by its IUPAC name tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate, is a diamine derivative featuring differential protection of its two nitrogen atoms. One amine is protected as a tert-butoxycarbonyl (Boc) carbamate, a group renowned for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The other nitrogen is part of a secondary isopropylamine, which retains its nucleophilicity. This structural arrangement makes it a valuable building block for the sequential introduction of different functionalities, a common strategy in the synthesis of complex target molecules in drug discovery. The carbamate moiety itself is a recognized pharmacophore and structural motif in numerous therapeutic agents, further enhancing the potential utility of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The following tables summarize the key properties of this compound.

Table 1: Chemical Identity

| Identifier | Value |

| CAS Number | 320580-88-9 |

| IUPAC Name | tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate |

| Molecular Formula | C₁₀H₂₂N₂O₂ |

| Molecular Weight | 202.29 g/mol [1] |

| Canonical SMILES | CC(C)NCCN(C(=O)OC(C)(C)C) |

| InChI Key | KQKFEZDHBCMHMF-UHFFFAOYSA-N[2] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Boiling Point | 289 °C | |

| Density | 0.940 g/cm³ | |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Low solubility is expected in water and non-polar solvents like hexanes. | |

| Storage Temperature | 2-8°C, protected from light | [3] |

Synthesis and Mechanism

The most logical and efficient synthetic route to this compound is a two-step process commencing with the mono-Boc protection of ethylenediamine, followed by reductive amination with acetone.

Step 1: Synthesis of the Precursor, Tert-butyl (2-aminoethyl)carbamate

The initial step involves the selective protection of one of the primary amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. Utilizing a large excess of the diamine relative to the Boc-anhydride is a common strategy to favor mono-protection.

Experimental Protocol: Synthesis of Tert-butyl (2-aminoethyl)carbamate

-

Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide.

-

Procedure:

-

In a well-ventilated fume hood, a mixture of ethylenediamine (large excess, e.g., 10 equivalents), dioxane, water, and magnesium oxide is stirred vigorously at room temperature in a round-bottom flask under an inert atmosphere (e.g., argon).

-

A solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane is added dropwise to the stirring mixture over 20-30 minutes.

-

The reaction mixture is stirred at room temperature for 16-24 hours.

-

Upon completion, the mixture is filtered to remove any solids.

-

The filtrate is concentrated under reduced pressure to remove the dioxane.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation if necessary.[4]

-

Step 2: Reductive Amination to Yield this compound

The second step involves the reaction of the free primary amine of tert-butyl (2-aminoethyl)carbamate with acetone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.

Experimental Protocol: Synthesis of this compound

-

Materials: Tert-butyl (2-aminoethyl)carbamate, acetone, dichloromethane (anhydrous), sodium triacetoxyborohydride, saturated aqueous sodium bicarbonate solution, brine.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2-aminoethyl)carbamate (1.0 equivalent) in anhydrous dichloromethane.

-

Add acetone (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.3-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS), which may take several hours to overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by silica gel column chromatography.

-

Causality Behind Experimental Choices

-

Excess Ethylenediamine: The use of a large excess of ethylenediamine in the first step statistically favors the reaction of one molecule of Boc₂O with one molecule of the diamine, minimizing the formation of the di-protected byproduct.

-

Anhydrous Conditions: The reductive amination step is sensitive to water, which can hydrolyze the imine intermediate and react with the reducing agent. Therefore, the use of an anhydrous solvent is crucial for optimal yield.

-

Mild Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it is less likely to reduce the carbonyl group of acetone directly and is more selective for the iminium ion intermediate.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available in the public domain, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~5.0 | br s | 1H | -NH- (carbamate) | Broad singlet characteristic of a carbamate N-H proton. |

| ~3.2 | q | 2H | -CH₂-NH-Boc | Triplet or quartet due to coupling with the adjacent methylene group. |

| ~2.8 | t | 2H | -CH₂-NH-isopropyl | Triplet due to coupling with the adjacent methylene group. |

| ~2.7 | septet | 1H | -CH-(CH₃)₂ | Septet due to coupling with the six equivalent methyl protons. |

| ~1.45 | s | 9H | -C(CH₃)₃ | A sharp singlet characteristic of the tert-butyl group of the Boc protecting group. |

| ~1.05 | d | 6H | -CH(CH₃)₂ | Doublet due to coupling with the methine proton. |

| ~1.5-2.0 | br s | 1H | -NH- (isopropyl) | Broad singlet for the secondary amine proton. |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~156 | C=O (carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~79 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~49 | -CH-(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~48 | -CH₂-NH-isopropyl | Methylene carbon adjacent to the isopropylamine. |

| ~41 | -CH₂-NH-Boc | Methylene carbon adjacent to the carbamate. |

| ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

| ~22.5 | -CH(CH₃)₂ | Methyl carbons of the isopropyl group. |

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Justification |

| ~3350 | N-H stretch (carbamate) | Characteristic stretching vibration for the N-H bond of the carbamate. |

| ~3300 | N-H stretch (secondary amine) | Stretching vibration for the N-H bond of the secondary amine. |

| ~2970-2850 | C-H stretch (aliphatic) | Stretching vibrations of the various C-H bonds in the molecule. |

| ~1690 | C=O stretch (carbamate) | Strong absorption characteristic of the carbonyl group in the carbamate. |

| ~1520 | N-H bend (carbamate) | Bending vibration associated with the carbamate N-H bond. |

| ~1170 | C-O stretch (carbamate) | Stretching vibration of the C-O bond in the carbamate. |

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 203.18.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its two nitrogen centers.

-

N-Boc Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in an organic solvent) to reveal a primary amine, which can then undergo further reactions such as acylation, alkylation, or sulfonylation.

-

Secondary Amine Reactivity: The secondary isopropylamine is a good nucleophile and can participate in reactions such as alkylation, acylation, and reductive amination with other carbonyl compounds.

This differential reactivity makes it an attractive building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery. The ethylenediamine scaffold is a common feature in many biologically active molecules, and the ability to selectively functionalize both ends of this scaffold allows for the systematic exploration of structure-activity relationships.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable.

-

Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[5]

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If you feel unwell, call a poison center or doctor.[5]

-

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[5]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a strategically designed synthetic intermediate offering a valuable combination of a stable protecting group and a reactive secondary amine on an ethylenediamine scaffold. Its predictable reactivity and the importance of its structural motifs in medicinal chemistry make it a powerful tool for the synthesis of novel compounds with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this versatile molecule in their drug discovery and development endeavors.

References

-

PubChem. tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate. (Available at: [Link])

-

Chemical-Suppliers.com. This compound. (Available at: [Link])

-

PubChem. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. (Available at: [Link])

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. (Available at: [Link])

- Supporting Information for a publication.

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. (Available at: [Link])

-

PubChem. N-BOC-ethylenediamine. (Available at: [Link])

-

ResearchGate. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. (Available at: [Link])

- The Royal Society of Chemistry. Supplementary Information.

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (Available at: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. (Available at: [Link])

-

PubChem. N-Isopropylethylenediamine. (Available at: [Link])

- Ghosn, M. W., & Al-Terkawi, A. A. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current drug metabolism, 22(9), 707–723.

-

DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl) carbamate. (Available at: [Link])

- University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (A general reference for spectroscopic principles).

- Bai, X. G., & Wang, J. X. (2014). tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Acta crystallographica. Section E, Structure reports online, 70(Pt 6), o674.

-

PubMed. Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. (Available at: [Link])

Sources

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-(isopropylamino)ethylcarbamate

Introduction

Tert-butyl 2-(isopropylamino)ethylcarbamate is a valuable bifunctional molecule utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary isopropylamine, offering orthogonal reactivity for sequential chemical modifications. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this compound, designed for researchers, chemists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and success.

Strategic Approach to Synthesis: A Comparative Analysis

Two principal synthetic strategies emerge for the preparation of this compound:

-

Direct Boc-Protection of N-Isopropylethylenediamine: This approach involves the synthesis or procurement of the precursor diamine followed by the selective protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O). The selectivity of this reaction hinges on the differential nucleophilicity and steric hindrance of the two amine groups.

-

Reductive Amination: This strategy typically involves the reaction of a Boc-protected amino-aldehyde with isopropylamine, followed by reduction of the resulting imine. A more streamlined variation is a one-pot tandem reductive amination and Boc-protection, which can offer greater efficiency.[1][2]

While both routes are viable, this guide will focus on a two-step approach commencing with the mono-Boc protection of ethylenediamine, followed by reductive amination. This sequence is often favored for its well-defined intermediates and high yields.

Visualizing the Synthetic Workflow

The selected synthetic pathway can be visualized as a two-stage process, beginning with the selective protection of one amine in ethylenediamine, followed by the introduction of the isopropyl group via reductive amination.

Sources

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2-(isopropylamino)ethylcarbamate

This guide provides a comprehensive technical overview of tert-butyl 2-(isopropylamino)ethylcarbamate, a versatile bifunctional molecule crucial for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.

Core Identity and Physicochemical Properties

This compound, identified by the CAS Number 320580-88-9 , is a key synthetic intermediate.[1][2][3][4] Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary isopropylamine, providing a valuable platform for sequential and selective chemical modifications.

The Boc protecting group offers stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions to unmask the primary amine. This differential reactivity between the two nitrogen centers is the cornerstone of its utility in the multi-step synthesis of complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 320580-88-9 | |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 202.3 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1][3] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Note: Specific physical properties such as melting and boiling points are not consistently reported in publicly available literature, suggesting that the compound may be an oil or a low-melting solid at room temperature and may require vacuum distillation for purification.

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is a two-step process. This involves the initial mono-Boc protection of ethylenediamine, followed by a reductive amination to introduce the isopropyl group. This approach is favored for its high efficiency and control over the final product.

Step 1: Synthesis of the Precursor, Tert-butyl (2-aminoethyl)carbamate

A critical precursor for the target molecule is tert-butyl (2-aminoethyl)carbamate. A common and effective method for its preparation involves the reaction of an excess of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O). The use of excess diamine is a key experimental choice that statistically favors the formation of the mono-protected product over the di-protected byproduct.

Experimental Protocol: Synthesis of Tert-butyl (2-aminoethyl)carbamate [5][6][7]

-

Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide, diethyl ether, argon atmosphere.

-

Procedure:

-

In a suitable reaction vessel under an argon atmosphere, a vigorously stirred mixture of ethylenediamine (a significant excess), dioxane, water, and magnesium oxide is prepared at room temperature.

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture over 20-30 minutes.

-

The reaction is stirred at room temperature for 16-24 hours.

-

Upon completion, the reaction mixture is filtered to remove any solids.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is extracted multiple times with hot diethyl ether.

-

The combined ether extracts are concentrated to yield tert-butyl (2-aminoethyl)carbamate, which can be further purified by vacuum distillation.[6]

-

Step 2: Reductive Amination to Yield this compound

With the mono-Boc protected ethylenediamine in hand, the final step is the introduction of the isopropyl group via reductive amination. This classic and robust transformation involves the formation of an imine intermediate by reacting the primary amine with acetone, followed by its reduction to the secondary amine.

Experimental Protocol: Synthesis of this compound

-

Materials: Tert-butyl (2-aminoethyl)carbamate, acetone, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve tert-butyl (2-aminoethyl)carbamate in dichloromethane in a round-bottom flask.

-

Add a slight excess of acetone (1.2-1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (~1.5 equivalents) in dichloromethane.

-

Slowly add the reducing agent slurry to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The unique structure of this compound makes it a valuable building block in the synthesis of complex pharmaceutical agents. Its ability to act as a differentially protected diamine allows for the controlled and sequential introduction of various substituents, a critical aspect in the construction of drug candidates.

Spectroscopic Characterization

Accurate characterization of synthetic intermediates is paramount for ensuring the integrity of a multi-step synthesis. The following are the expected spectroscopic signatures for this compound.

¹H NMR:

-

Tert-butyl group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Isopropyl methyl groups: A doublet at around 1.0-1.1 ppm, integrating to 6 protons.

-

Isopropyl methine proton: A septet at approximately 2.7-2.9 ppm, integrating to 1 proton.

-

Ethylenediamine backbone: Two multiplets corresponding to the two methylene groups, likely in the range of 2.6-3.3 ppm, each integrating to 2 protons.

-

NH protons: Broad signals that may be exchangeable with D₂O.

¹³C NMR:

-

Tert-butyl quaternary carbon: A signal around 79-80 ppm.

-

Tert-butyl methyl carbons: A signal around 28 ppm.

-

Carbamate carbonyl carbon: A signal in the range of 156-157 ppm.

-

Isopropyl methine carbon: A signal around 48-50 ppm.

-

Isopropyl methyl carbons: Signals around 22-23 ppm.

-

Ethylenediamine methylene carbons: Signals in the range of 40-50 ppm.

Infrared (IR) Spectroscopy:

-

N-H stretch (carbamate): A peak around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the range of 2850-3000 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

N-H bend: A peak around 1520-1540 cm⁻¹.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): The expected protonated molecule [M+H]⁺ would have an m/z of 203.3.

Caption: Key techniques for the spectroscopic characterization of the title compound.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling by trained professionals in a laboratory setting.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3] Store long-term in a cool, dry place.[1]

References

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

- Supporting Information. (n.d.). Tert-butyl (2-aminoethyl)carbamate Characterization. Retrieved from a general synthesis support document.

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 2-(methylamino)ethylcarbamate. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

-

Patsnap. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Google Patents. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. Retrieved from [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-Butyl (2-(phenylamino)ethyl)carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Retrieved from [Link]

Sources

Spectroscopic and Analytical Characterization of Tert-butyl 2-(isopropylamino)ethylcarbamate: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic and analytical methodologies for the characterization of Tert-butyl 2-(isopropylamino)ethylcarbamate (CAS No. 320580-88-9).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. The guide emphasizes the interpretation of spectroscopic data and provides practical, field-proven protocols for obtaining high-quality analytical results.

Introduction: The Structural and Synthetic Importance

This compound is a difunctional molecule featuring a Boc-protected primary amine and a secondary isopropylamine. This orthogonal protection scheme makes it a valuable intermediate in multi-step organic synthesis, allowing for the selective deprotection and functionalization of either nitrogen atom. Accurate structural confirmation and purity assessment are paramount for its successful application in complex synthetic pathways. This guide outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a framework for its unambiguous identification.

Chemical Structure and Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. [4]2. Data Acquisition:

-

Introduce the sample into an ESI mass spectrometer via direct infusion.

-

Acquire the spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 300.

-

For fragmentation data (MS/MS), select the parent ion (m/z 203.3) and subject it to collision-induced dissociation (CID). [4]

-

Overall Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of newly synthesized this compound.

Caption: Recommended workflow for the analytical characterization.

Conclusion

The spectroscopic data presented in this guide, derived from the fundamental principles of spectroscopy and analysis of structurally related molecules, provides a robust framework for the characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural assignment and purity assessment, which are critical for its application in research and development.

References

- A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)

- Supporting Inform

- 320580-88-9 Cas No. | tert-Butyl (2-(isopropylamino)ethyl)

- tert-Butyl (2-(isopropylamino)ethyl)

- 320580-88-9 Tert-butyl 2-(isopropylamino)

Sources

Tert-butyl 2-(isopropylamino)ethylcarbamate molecular weight

An In-Depth Technical Guide to Tert-butyl 2-(isopropylamino)ethylcarbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Moving beyond its fundamental molecular weight, this document delves into its physicochemical properties, robust synthesis protocols, mechanistic rationale, and strategic applications in drug development.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No: 320580-88-9) is a carbamate-protected diamine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and an isopropyl group on the other imparts differential reactivity, making it a valuable building block for the synthesis of more complex molecules.[1][2] The Boc group offers stability under various conditions while allowing for selective deprotection under acidic treatment, a cornerstone of modern synthetic strategy.[3]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 202.29 g/mol | [4] |

| Exact Mass | 202.168127949 Da | [4] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [5] |

| CAS Number | 320580-88-9 | [5] |

| IUPAC Name | tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate | [4] |

| Synonyms | This compound | [5][6] |

| Physical Form | Solid | [5] |

| Topological Polar Surface Area | 50.4 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bond Count | 6 | [4] |

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves the selective mono-protection of a diamine precursor, N-isopropylethylenediamine, with di-tert-butyl dicarbonate (Boc₂O).

Mechanistic Rationale

A significant challenge in the synthesis of polyamines is the selective protection of one amino group over another.[7] To achieve high yields of the mono-Boc-protected product, the reaction is typically performed using a large excess of the starting diamine relative to the di-tert-butyl dicarbonate. This stoichiometric imbalance ensures that a molecule of Boc₂O is statistically more likely to react with an unprotected diamine than with the already mono-protected product, thus minimizing the formation of the di-protected byproduct. This strategy is particularly valuable when the diamine starting material is not the most expensive reagent in the process.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the mono-Boc protection of similar diamines.[2][7][8]

Materials:

-

N-Isopropylethylenediamine (excess, e.g., 3-5 equivalents)

-

Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent)

-

Dioxane

-

Deionized Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-isopropylethylenediamine (excess) in a mixture of dioxane and water. Stir vigorously to ensure homogeneity.

-

Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1 eq.) in dioxane. Add this solution dropwise to the stirring diamine solution over 20-30 minutes. The slow addition helps to control any potential exotherm and maintain selectivity.

-

Reaction: Allow the mixture to stir at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the dioxane.

-

Extraction: To the remaining aqueous residue, add ethyl acetate or diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine. The aqueous washes help remove unreacted diamine and other water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature, serving as a versatile scaffold in multi-step organic syntheses.

-

Orthogonal Protection Strategy: The key feature is the orthogonally protected amino groups. The Boc-protected primary amine is stable to basic and nucleophilic conditions, allowing for selective functionalization of the secondary isopropylamine. Subsequently, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the primary amine for further modification. This selective deprotection is a cornerstone of peptide synthesis and the construction of complex pharmaceutical intermediates.[3]

-

Building Block for Bioactive Molecules: As a functionalized ethylenediamine fragment, it can be incorporated into larger molecules to introduce a flexible linker region with specific hydrogen bonding capabilities. Carbamate groups are themselves a recognized structural motif in a wide range of therapeutic agents, contributing to chemical stability and biological activity.[3]

-

Precursor for Ligand Synthesis: The dual amine functionalities allow for its use in synthesizing ligands for metal complexes or as a precursor for more elaborate molecular frameworks used in materials science and catalysis.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.

GHS Hazard Information

| Hazard Class | Code | Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity — Single Exposure | H335 | May cause respiratory irritation | GHS07 | Warning |

| Data sourced from multiple suppliers.[5][6][9] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Keep away from sources of ignition.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperatures can range from room temperature to refrigerated (2-8°C).[5][9][10] Always consult the supplier-specific safety data sheet (SDS) for the most accurate storage conditions.

Conclusion

This compound is more than a chemical with a molecular weight of 202.29 g/mol ; it is a strategically designed synthetic intermediate. Its value for researchers and drug development professionals is rooted in the differential reactivity afforded by its Boc-protected primary amine and its secondary isopropylamine. Understanding its synthesis, properties, and safe handling procedures enables its effective application in the construction of novel and complex molecular architectures.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate | C10H22N2O2 | CID 16743802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl (2-(isopropylamino)ethyl)carbamate | 320580-88-9 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. tert-Butyl (2-(isopropylamino)ethyl)carbamate | 320580-88-9 [sigmaaldrich.com]

- 10. combi-blocks.com [combi-blocks.com]

Tert-butyl 2-(isopropylamino)ethylcarbamate IUPAC name

An In-Depth Technical Guide to tert-Butyl N-[2-(propan-2-ylamino)ethyl]carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate, a versatile bifunctional molecule essential for synthetic chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and its strategic applications as a synthetic intermediate. We will explore the chemical rationale behind its use, focusing on the principles of amine protection and directed synthesis, and provide detailed experimental and characterization data to ensure scientific integrity and reproducibility.

Nomenclature and Physicochemical Properties

The precise identification and characterization of a chemical entity are foundational to its successful application. The subject of this guide is most accurately identified by its IUPAC name, though several synonyms are prevalent in commercial and academic literature.

IUPAC Name: tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate

Common Synonyms:

-

tert-Butyl (2-(isopropylamino)ethyl)carbamate

-

N-Boc-N'-isopropylethylenediamine

Chemical Identifiers:

-

InChI Key: KQKFEZDHBCMHMF-UHFFFAOYSA-N[1]

The structure features an ethylenediamine backbone differentially substituted at its two nitrogen atoms. One nitrogen exists as a secondary amine bearing an isopropyl group, while the other is protected as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection is the key to its synthetic utility.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 202.30 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [1] |

| Purity (Typical) | ≥98% | [1] |

Core Synthetic Principles & Rationale

The utility of tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate stems from the orthogonal reactivity of its two distinct amine functionalities.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[4] Its primary function is to render the primary amine nucleophilicity and basicity inert under a wide range of conditions (e.g., basic hydrolysis, hydrogenation, nucleophilic attack). This stability allows for selective chemical transformations at other sites of the molecule. Crucially, the Boc group can be quantitatively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the free primary amine without disturbing other acid-labile groups.

-

The Secondary Isopropylamine: The unprotected secondary amine remains nucleophilic and basic. This site is readily available for reactions such as acylation, alkylation, sulfonylation, or participation in further reductive amination, allowing for the covalent attachment of the molecule to a substrate or another building block. The isopropyl group provides steric bulk, which can influence the molecule's conformational preferences and modulate the reactivity of the secondary amine compared to a less-hindered amine like a methyl or ethyl group.

This differential protection scheme enables a synthetic chemist to introduce the 2-(isopropylamino)ethyl moiety into a target structure in a controlled, stepwise manner.

Synthesis and Purification Workflow

A highly efficient and scalable method for preparing the title compound is the reductive amination of tert-butyl (2-aminoethyl)carbamate with acetone. This well-established reaction proceeds via an intermediate imine, which is subsequently reduced in situ.

Detailed Experimental Protocol

This protocol is adapted from standard reductive amination procedures, such as those described for similar substrates.[5]

Materials:

-

tert-Butyl (2-aminoethyl)carbamate (1.0 eq)

-

Acetone (serves as solvent and reactant, ~10-15 mL per gram of amine)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2-aminoethyl)carbamate in acetone. Stir the solution at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Carefully add sodium triacetoxyborohydride to the stirring solution in portions over 15-20 minutes. Note: The reaction may be mildly exothermic. Maintain the temperature below 30 °C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., EtOAc, 3x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often an oil or low-melting solid, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Applications in Medicinal Chemistry & Drug Development

Substituted ethylenediamines are a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents. tert-Butyl N-[2-(propan-2-ylamino)ethyl]carbamate serves as an invaluable building block for introducing this motif.

The typical synthetic sequence involves coupling the free secondary amine to a molecule of interest (e.g., an aromatic ring, a heterocyclic system, or another scaffold) via reactions like:

-

Nucleophilic Aromatic Substitution (SₙAr): Reacting with an electron-deficient aromatic ring bearing a good leaving group (e.g., a fluorine or chlorine atom).

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with an aryl halide or triflate.

-

Acylation: Reaction with an acyl chloride or activated carboxylic acid to form an amide bond.

Following the successful coupling, the Boc group can be selectively removed to reveal the primary amine, which can then be used for further derivatization, creating a diverse library of compounds from a common intermediate. This strategy is frequently employed in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[6]

Spectroscopic Characterization (Self-Validation)

Confirmation of the product's identity and purity is critical. The following are expected NMR signals for structure validation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale |

| Boc (CH₃)₃C- | ~1.44 (s, 9H) | ~28.4 (3C) | Characteristic singlet for the 9 equivalent protons of the t-butyl group. |

| Boc -(CH₃)₃ C- | - | ~79.1 | Quaternary carbon of the Boc group. |

| Boc -C=O | - | ~156.1 | Carbonyl carbon of the carbamate. |

| -NH-CH₂- | ~3.20 (q, 2H) | ~41.5 | Methylene group adjacent to the Boc-protected nitrogen. |

| -CH₂-NH- | ~2.75 (t, 2H) | ~48.7 | Methylene group adjacent to the secondary amine. |

| (CH₃)₂CH- | ~2.80 (sept, 1H) | ~49.0 | Methine proton of the isopropyl group, split by 6 neighboring protons. |

| (CH₃)₂CH- | ~1.05 (d, 6H) | ~22.8 (2C) | Doublet for the 6 equivalent protons of the isopropyl methyl groups. |

| -NH- (Boc) | ~5.10 (br s, 1H) | - | Broad singlet for the carbamate proton, may exchange. |

| -NH- (isoPr) | ~1.50 (br s, 1H) | - | Broad singlet for the secondary amine proton, may exchange. |

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

tert-Butyl N-[2-(propan-2-ylamino)ethyl]carbamate is a strategically designed synthetic intermediate that provides a robust solution for the controlled introduction of a substituted diamine linker. Its differential amine protection, straightforward synthesis, and versatile reactivity make it a valuable tool for researchers in medicinal chemistry and organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in the laboratory.

References

-

ALB Technology Limited. N-Boc-N-isopropyl-ethylenediamine. [Link]

-

PubChem. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. [Link]

-

PubChem. Tert-butyl (2-(phenylamino)ethyl)carbamate. [Link]

-

Patsnap. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. [Link]

-

PubChem. N-BOC-ethylenediamine. [Link]

-

Chemical-Suppliers.com. tert-Butyl 2-(isopropylamino)ethylcarbamate | CAS 320580-88-9. [Link]

- Google Patents.

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]

-

Ghodsi, R., & Sindelar, K. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 68(3), 3-23. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. tert-Butyl (2-(isopropylamino)ethyl)carbamate | 320580-88-9 [sigmaaldrich.com]

- 2. This compound | CAS 320580-88-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. aldlab-chemicals_N-Boc-N-isopropyl-ethylenediamine [aldlab.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. atlantis-press.com [atlantis-press.com]

An In-Depth Technical Guide to Tert-butyl 2-(isopropylamino)ethylcarbamate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(isopropylamino)ethylcarbamate (CAS No. 320580-88-9) is a valuable synthetic intermediate characterized by its orthogonally protected diamine structure. The presence of a tert-butoxycarbonyl (Boc) protecting group on the primary amine and an isopropyl group on the secondary amine allows for selective chemical transformations, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its commercial availability, a detailed, field-proven protocol for its synthesis via reductive amination, a thorough analytical characterization, and a discussion of its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.

Commercial Availability and Supplier Information

This compound is available from several chemical suppliers, typically on a research and development scale. The purity of the commercially available compound is generally high, often exceeding 95-98%.[1][2] Pricing can vary significantly between suppliers and is dependent on the quantity purchased.

| Supplier | CAS Number | Molecular Formula | Purity |

| AK Scientific, Inc. | 320580-88-9 | C10H22N2O2 | ≥ 95% |

| Sigma-Aldrich | 320580-88-9 | C10H22N2O2 | 98% |

| CymitQuimica | 320580-88-9 | C10H22N2O2 | 98% |

| Amadis Chemical | 320580-88-9 | C10H22N2O2 | ≥ 97% |

Table 1: Commercial Suppliers of this compound.[1][2][3][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step process: the mono-Boc protection of ethylenediamine to form the key intermediate, tert-butyl (2-aminoethyl)carbamate, followed by a reductive amination with acetone.

Part 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

The selective mono-N-Boc protection of ethylenediamine is a well-established procedure.[5][6] An excess of ethylenediamine is used to favor the formation of the mono-protected product over the di-protected species.

Experimental Protocol:

-

In a large reaction vessel, prepare a mixture of ethylenediamine (a significant excess, e.g., 5-10 equivalents), dioxane, and water.

-

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane dropwise to the mixture.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extract the residue multiple times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation.[5]

Part 2: Reductive Amination to Yield this compound

Reductive amination is a robust and widely used method for the formation of C-N bonds.[7][8] In this step, tert-butyl (2-aminoethyl)carbamate is reacted with acetone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the final product.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl (2-aminoethyl)carbamate (1.0 equivalent) and dissolve it in an anhydrous solvent such as dichloromethane (DCM).

-

Add acetone (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.[7]

Analytical Characterization

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.45 | singlet | 9H |

| -NH- (carbamate) | broad singlet | 1H | |

| -CH₂-N(Boc) | ~3.2 | triplet | 2H |

| -CH₂-N(isopropyl) | ~2.8 | triplet | 2H |

| -NH- (isopropyl) | broad singlet | 1H | |

| -CH-(isopropyl) | ~2.7 | septet | 1H |

| -CH₃ (isopropyl) | ~1.0 | doublet | 6H |

Table 2: Expected ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) |

| C =O (carbamate) | ~156 |

| (C H₃)₃C - | ~79 |

| -C H₂-N(Boc) | ~42 |

| -C H₂-N(isopropyl) | ~49 |

| -C H-(isopropyl) | ~49 |

| -C H₃ (isopropyl) | ~22 |

| (C H₃)₃C- | ~28 |

Table 3: Expected ¹³C NMR Spectral Data for this compound.

Mass Spectrometry

In positive-ion mode electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 203.18.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (carbamate) | 3300-3500 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (carbamate) | 1680-1700 |

| N-H Bend | 1510-1550 |

| C-N Stretch | 1000-1250 |

Table 4: Expected IR Absorption Bands for this compound.

Applications in Drug Development

The synthetic utility of this compound lies in its nature as an orthogonally protected diamine. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid, revealing a primary amine. This allows for precise, sequential modifications at either nitrogen center, a critical feature in the construction of complex molecular architectures.

The strategic advantage of using a building block like this compound is the ability to introduce the isopropylaminoethyl moiety into a larger molecule, with the primary amine protected for subsequent elaboration. This is particularly useful in the construction of compound libraries for drug discovery, where diversification at a specific position is desired.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in organic and medicinal chemistry. Its preparation via a two-step sequence involving mono-Boc protection of ethylenediamine followed by reductive amination is a reliable and scalable approach. The ability to selectively deprotect one of the two amine functionalities makes it a valuable tool for the synthesis of complex nitrogen-containing molecules, and its structural features are pertinent to the development of novel therapeutic agents. This guide provides the necessary technical information for researchers and drug development professionals to effectively source, synthesize, and utilize this versatile chemical intermediate.

References

- Application Notes and Protocols for Reactions of (2-Aminoethyl)carbamic Acid Derivatives. Benchchem. Accessed December 29, 2025.

- Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate via Reductive Amination. Benchchem. Accessed December 29, 2025.

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Accessed December 29, 2025.

- N-[2-(propan-2-ylamino)ethyl]carbamic acid tert-butyl ester CAS NO.320580-88-9. LookChem. Accessed December 29, 2025.

- tert-Butyl (2-(isopropylamino)ethyl)carbamate. CymitQuimica. Accessed December 29, 2025.

- Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert. DergiPark. Accessed December 29, 2025.

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem. Accessed December 29, 2025.

- 320580-88-9 this compound. AK Scientific, Inc. Accessed December 29, 2025.

- tert-Butyl (2-(isopropylamino)ethyl)carbamate | 320580-88-9. Sigma-Aldrich. Accessed December 29, 2025.

- Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. Accessed December 29, 2025.

- CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.

- US20220213099A1 - Prodrug compounds.

- Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Accessed December 29, 2025.

- Reductive Amination. YouTube. Published March 16, 2023. Accessed December 29, 2025.

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Accessed December 29, 2025.

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

- 1. 320580-88-9 this compound AKSci 9339CW [aksci.com]

- 2. tert-Butyl (2-(isopropylamino)ethyl)carbamate | 320580-88-9 [sigmaaldrich.com]

- 3. amadis.lookchem.com [amadis.lookchem.com]

- 4. tert-Butyl (2-(isopropylamino)ethyl)carbamate | CymitQuimica [cymitquimica.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. CAS 320580-88-9: Carbamic acid,N-[2-[(1-methylethyl)amino]… [cymitquimica.com]

- 12. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 13. US20220213099A1 - Prodrug compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Safe Handling and Use of Tert-butyl 2-(isopropylamino)ethylcarbamate

This guide provides a comprehensive overview of Tert-butyl 2-(isopropylamino)ethylcarbamate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document outlines the compound's chemical and physical properties, details critical safety and handling procedures, and presents a practical, field-proven experimental protocol. The focus is on integrating robust safety measures into the workflow to ensure the well-being of laboratory personnel and the integrity of the research.

Compound Profile and Strategic Importance

This compound (CAS No. 320580-88-9) is a difunctional organic molecule featuring a secondary isopropylamine and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structural arrangement makes it a valuable building block in multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents. The Boc group provides a stable yet easily removable shield for the primary amine, allowing for selective reactions at the more nucleophilic secondary amine. This differential reactivity is crucial for building molecular complexity in a controlled and predictable manner.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 320580-88-9 | [1][2] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [3] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, protect from light, keep sealed in a dry, dark place | [3][4] |

| IUPAC Name | tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate | [1][2] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The compound is classified as a hazardous substance, and appropriate precautions are mandatory.[1]

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Causality of Hazards: The irritant nature of this compound is attributed to its amine functionalities. Amines can be corrosive and irritating to tissues due to their basicity and ability to interact with proteins and lipids in cell membranes, leading to inflammation and damage. The respiratory irritation potential underscores the importance of avoiding inhalation of its dust or aerosols.

Comprehensive Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls and Ventilation

The primary line of defense is to handle the compound within a certified chemical fume hood.[5] This engineering control is critical to keep airborne concentrations low and prevent inhalation of dust or vapors, directly addressing the H335 respiratory hazard.[1][5] The work area should be equipped with an eyewash station and a safety shower for immediate emergency use.[1]

Personal Protective Equipment (PPE)

The selection and correct use of PPE are vital to prevent dermal and ocular exposure.

Table 2: Required Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale and Citation(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact, addressing the H319 hazard of serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] |

| Hand Protection | Chemically impervious gloves (e.g., nitrile rubber). | To prevent skin contact, addressing the H315 hazard of skin irritation. Gloves should be inspected before use and washed before removal.[1][6][7] |

| Body Protection | Laboratory coat or appropriate protective clothing. | To prevent skin exposure on the arms and body. Contaminated clothing should be removed immediately and washed before reuse.[1][6] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if dusts are generated or if working outside of a fume hood. A P3 filter is recommended. Addresses the H335 hazard.[6] |

digraph "Safe_Handling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Prep [label="Verify Fume Hood Operation\n& Emergency Equipment Access"]; DonPPE [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)"]; }

subgraph "cluster_Handling" { label="Handling"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh Compound in Fume Hood"]; Transfer [label="Transfer to Reaction Vessel"]; Reaction [label="Perform Reaction in Fume Hood"]; }

subgraph "cluster_Post" { label="Post-Handling"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Clean [label="Decontaminate Work Area\n& Glassware"]; DoffPPE [label="Doff PPE Correctly"]; Wash [label="Wash Hands Thoroughly"]; Store [label="Store Compound Securely"]; }

Prep -> DonPPE [label="Ensure\nSafety First", color="#34A853"]; DonPPE -> Weigh [label="Proceed to\nHandling", color="#4285F4"]; Weigh -> Transfer; Transfer -> Reaction; Reaction -> Clean [label="After\nCompletion", color="#4285F4"]; Clean -> DoffPPE; DoffPPE -> Wash; Wash -> Store; }

Caption: Logical workflow for the safe handling of this compound.

Storage and Disposal

Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and acids.[1][5] The recommended storage temperature is refrigerated (2-8°C).[4] Containers must be carefully resealed after use and kept upright to prevent leakage.

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.[1] This should be done through an approved waste disposal plant.[1] Do not allow the product to enter drains or waterways.[1]

Emergency Procedures: A Self-Validating System

In the event of an exposure, a rapid and correct response is critical. The following procedures are designed to be a self-validating system, ensuring immediate and appropriate action.

Table 3: First-Aid and Emergency Response

| Exposure Route | First-Aid Measures | Rationale and Citation(s) |

| Inhalation | Move the victim to fresh air. Keep at rest in a position comfortable for breathing. If symptoms persist, call a poison center or doctor. | To remove the individual from the source of exposure and provide fresh air, mitigating respiratory irritation.[1][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | To decontaminate the skin and reduce the severity of irritation.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | To flush the irritant from the eyes and minimize damage.[1][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately. | To dilute the substance and seek immediate professional medical help. Vomiting is contraindicated as it can cause further damage.[5] |

| Spills | Evacuate the area. Wear appropriate PPE. Prevent further leakage. Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area. | To contain the spill safely, prevent exposure to personnel, and ensure proper cleanup and disposal.[1] |

digraph "Emergency_Response_Flow" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];Start [label="Exposure Event Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_Routes" { label="Identify Exposure Route"; style="filled"; color="#F1F3F4"; Inhalation [label="Inhalation", fillcolor="#FBBC05"]; Skin [label="Skin Contact", fillcolor="#FBBC05"]; Eye [label="Eye Contact", fillcolor="#FBBC05"]; Ingestion [label="Ingestion", fillcolor="#FBBC05"]; }

subgraph "cluster_Actions" { label="Immediate Actions"; style="filled"; color="#F1F3F4"; FreshAir [label="Move to Fresh Air", fillcolor="#FFFFFF"]; WashSkin [label="Wash Skin with Soap & Water", fillcolor="#FFFFFF"]; RinseEyes [label="Rinse Eyes for 15 min", fillcolor="#FFFFFF"]; RinseMouth [label="Rinse Mouth, Do NOT Induce Vomiting", fillcolor="#FFFFFF"]; }

SeekMedical [label="Seek Medical Attention\n(If symptoms persist or on ingestion)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> {Inhalation, Skin, Eye, Ingestion} [style=invis];

Inhalation -> FreshAir [label="Action", color="#34A853"]; Skin -> WashSkin [label="Action", color="#34A853"]; Eye -> RinseEyes [label="Action", color="#34A853"]; Ingestion -> RinseMouth [label="Action", color="#34A853"];

FreshAir -> SeekMedical; WashSkin -> SeekMedical; RinseEyes -> SeekMedical; RinseMouth -> SeekMedical [label="Immediate", style=bold, color="#EA4335"]; }

Caption: Decision workflow for emergency response to chemical exposure.

Experimental Protocol: Sulfonylation of the Secondary Amine

This section provides a detailed, step-by-step protocol for the sulfonylation of this compound. This reaction is representative of its use as a synthetic intermediate, where the secondary amine is selectively functionalized. The protocol is adapted from a published procedure for a closely related substrate, demonstrating a field-proven methodology.

Reaction Scheme: this compound + p-toluenesulfonyl chloride → Tert-butyl N-[2-[isopropyl(tosyl)amino]ethyl]carbamate

Materials and Reagents

-

This compound

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology

Causality and Self-Validation: Each step is designed for efficiency and safety. The use of an anhydrous solvent prevents unwanted side reactions with the highly reactive tosyl chloride. The base (DIPEA or TEA) is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous workup neutralizes the base and removes water-soluble byproducts, while the final chromatography step ensures the purity of the isolated product.

-

Preparation (in a fume hood):

-

Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

-

Dissolve this compound (1.0 eq) and DIPEA or TEA (2.0 eq) in anhydrous dichloromethane.

-

-

Reaction:

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the tosyl chloride solution dropwise to the stirred amine solution at room temperature over 10-15 minutes. An ice bath can be used to control any exotherm.

-

Allow the reaction mixture to stir at room temperature for 5-12 hours.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a larger volume of dichloromethane or ethyl acetate.

-

Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid and neutralize the base salt) and brine (to remove residual water).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide product.

-

Conclusion

This compound is a valuable synthetic intermediate whose safe and effective use is predicated on a thorough understanding of its properties and associated hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergencies, researchers can confidently and safely leverage this compound's synthetic utility. The integration of safety into every step of the experimental workflow, as detailed in this guide, is paramount for protecting personnel and ensuring the successful outcome of research and development endeavors.

References

-

AK Scientific, Inc. Safety Data Sheet: this compound.

-

BenchChem. Personal protective equipment for handling Methyl carbamate-d3.

-

Chatziefthimiou, A. D., et al. (2014). tert-Butyl N-[2-(N-isobutyl-4-methoxyphenylsulfonamido)ethyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o674.

-

BenchChem. Technical Guide: tert-Butyl (7-aminoheptyl)carbamate.

-

Combi-Blocks, Inc. Safety Data Sheet: this compound.

-

MSD Manual Professional Edition. Organophosphate Poisoning and Carbamate Poisoning.

-

American Chemical Society. Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory.